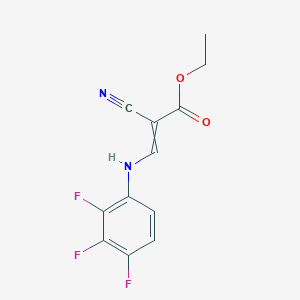

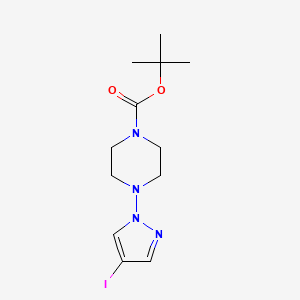

6-(3,5-dimethylpyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

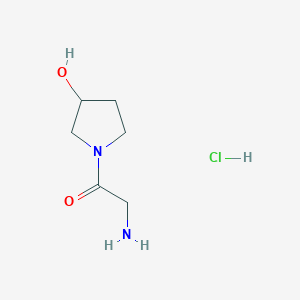

The compound seems to contain a 3,5-dimethylpyrazole moiety . Pyrazoles are a type of organic compound with a five-membered aromatic ring structure, containing two nitrogen atoms and three carbon atoms . The 3,5-dimethylpyrazole variant has two methyl groups attached to the 3rd and 5th carbon atoms .

Synthesis Analysis

While specific synthesis methods for “6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide” were not found, related compounds such as poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .Applications De Recherche Scientifique

Synthesis and Structural Analysis :

- Synthesis of derivatives involving 6-amino-2-bromo-4-hydroxynicotinaldehyde has been explored, demonstrating the potential for creating various substituted quaternary salts and their subsequent reduction to dihydro or tetrahydro derivatives (Denisenko et al., 2011).

Therapeutic Applications in Parkinson's Disease :

- Research on 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines as selective adenosine hA2A receptor antagonists for Parkinson's disease treatment has shown promising results, with derivatives exhibiting oral efficacy in animal models (Zhang et al., 2008).

DNA Binding and Cytotoxicity Studies :

- Bis-pyrazoles synthesized from 3,5-dimethyl pyrazole have been characterized and their interaction with DNA investigated. This research included in-vitro cytotoxicity studies against various cancer cell lines, identifying certain compounds as potential lead molecules for cancer treatment (Reddy et al., 2017).

Antiproliferative and Catalytic Activities :

- Copper(ii) complexes with derivatives of 2,6-di(pyrazin-2-yl)pyridine substituted with quinolines have been studied for their antiproliferative and catalytic properties. This research shows potential applications in cancer treatment and catalysis (Choroba et al., 2019).

Ligand Preparation and Metal Complexes :

- Studies on ligands like 4'-(3,5-dimethylpyrazol-1-yl)-2,2': 6',2 -terpyridine have been conducted, leading to the preparation of iron(II), ruthenium(II), and palladium(II) complexes. These have implications for the development of new materials with potential applications in catalysis and other areas (Beves et al., 2008).

Complexes with Scorpionate Ligands :

- Lithium, titanium, and zirconium complexes with novel amidinate scorpionate ligands have been synthesized, indicating potential applications in materials science and catalysis (Otero et al., 2007).

Anticonvulsant Activity :

- Research on 3,5-dimethylpyrazole derivatives has revealed anticonvulsant activities in animal models, suggesting potential therapeutic applications in epilepsy and related disorders (Koçyiğit-Kaymakçıoğlu et al., 2011).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing the 3,5-dimethylpyrazole moiety, have been reported to exhibit inhibitory activity against protein kinases, particularly the fibroblast growth factor receptor (fgfr) . Protein kinases play a crucial role in cell proliferation, differentiation, migration, metabolism, and apoptosis .

Mode of Action

Based on the inhibitory activity of similar compounds against protein kinases, it can be hypothesized that this compound may interact with its target protein kinases, leading to changes in their activity and subsequently affecting cellular processes .

Biochemical Pathways

Given its potential inhibitory activity against protein kinases, it may impact pathways regulated by these enzymes .

Result of Action

Compounds with similar structures have been associated with cytotoxic activity, suggesting potential anticancer effects .

Propriétés

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-7-5-8(2)16(14-7)10-4-3-9(6-13-10)11(12)15-17/h3-6,17H,1-2H3,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGWXSZIIUZJIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)C(=NO)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1374867.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1374875.png)

![6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374887.png)